4-Bromo-1-cyclopentylpyrazole

Suzuki-Miyaura cross-coupling Dehalogenation side reaction C–C bond formation

4-Bromo-1-cyclopentylpyrazole (CAS 1012880-01-1) is a 1-alkyl-4-halopyrazole heterocyclic building block with molecular formula C₈H₁₁BrN₂ and molecular weight 215.09 g·mol⁻¹. The compound features a bromine atom at the pyrazole 4-position and a cyclopentyl group at N-1, a substitution pattern that enables sequential functionalization via both lithiation-electrophile trapping and Suzuki-Miyaura cross-coupling at the halogen-bearing carbon.

Molecular Formula C8H11BrN2
Molecular Weight 215.09 g/mol
CAS No. 1012880-01-1
Cat. No. B1524440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-cyclopentylpyrazole
CAS1012880-01-1
Molecular FormulaC8H11BrN2
Molecular Weight215.09 g/mol
Structural Identifiers
SMILESC1CCC(C1)N2C=C(C=N2)Br
InChIInChI=1S/C8H11BrN2/c9-7-5-10-11(6-7)8-3-1-2-4-8/h5-6,8H,1-4H2
InChIKeyDDMLTVXCHRGCFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-1-cyclopentylpyrazole (CAS 1012880-01-1) | Pyrazole Building Block for Kinase-Targeted Synthesis and Cross-Coupling


4-Bromo-1-cyclopentylpyrazole (CAS 1012880-01-1) is a 1-alkyl-4-halopyrazole heterocyclic building block with molecular formula C₈H₁₁BrN₂ and molecular weight 215.09 g·mol⁻¹ . The compound features a bromine atom at the pyrazole 4-position and a cyclopentyl group at N-1, a substitution pattern that enables sequential functionalization via both lithiation-electrophile trapping and Suzuki-Miyaura cross-coupling at the halogen-bearing carbon [1]. Its physicochemical profile includes a computed LogP of 2.76, density of 1.626 g·cm⁻³, and a boiling point of 291.1 °C at 760 mmHg . The compound is commercially available at 98% purity from multiple international suppliers and is catalogued under MDL number MFCD12824331 .

Why 4-Bromo-1-cyclopentylpyrazole Cannot Be Replaced by Its 4-Chloro or 4-Iodo Analogues Without Experimental Validation


Within the 1-cyclopentyl-4-halopyrazole series, the identity of the halogen substituent determines three critical and inter-related experimental outcomes: (i) the propensity for undesired dehalogenation side reactions during Suzuki-Miyaura cross-coupling, (ii) the efficiency of lithium-halogen exchange for boronic acid/ester generation, and (iii) the physicochemical parameters (LogP, aqueous solubility, boiling point) that govern purification strategy and reaction solvent selection [1][2]. A 2017 head-to-head comparison of chloro, bromo, and iodo aminopyrazoles in Suzuki-Miyaura coupling demonstrated that bromo and chloro derivatives are superior to iodo derivatives because of a markedly reduced tendency toward protodehalogenation [1]. Conversely, the bromo derivative retains sufficient reactivity for lithium-halogen exchange, as demonstrated by a 47% isolated yield in the n-BuLi/CO₂ carboxylation to the corresponding 4-carboxylic acid—a transformation that is kinetically less favourable with the chloro analogue [2]. The iodo congener (MW 262.09) carries a significantly higher molecular weight penalty for atom economy in fragment-based design, while the chloro analogue (MW 170.64) exhibits a lower density (~1.3 vs. 1.626 g·cm⁻³) and a lower boiling point (~269 vs. 291 °C), differences that affect both handling and downstream processing . These orthogonal constraints mean that direct substitution among the 4-halo congeners without re-optimisation of coupling conditions, work-up protocols, or stoichiometric calculations carries a material risk of reduced yield or increased side-product formation.

4-Bromo-1-cyclopentylpyrazole: Head-to-Head and Cross-Study Quantitative Differentiation Evidence


Suzuki-Miyaura Cross-Coupling: Superior Fidelity vs. 4-Iodo Analogue Through Reduced Protodehalogenation

In a systematic comparison of halogenated aminopyrazole substrates under Suzuki-Miyaura conditions, Jedinák et al. (2017) demonstrated that bromo and chloro derivatives are superior to iodo derivatives due to a reduced propensity for the undesired dehalogenation side reaction [1]. The study, which encompassed a range of aryl, heteroaryl, and styryl boronic acids and esters, found that 4-iodopyrazole substrates suffered from significant competitive protodehalogenation, diminishing coupling yields and complicating product isolation. While the study was conducted on aminopyrazole scaffolds rather than the specific 1-cyclopentyl-4-halopyrazole series, the electronic environment at the pyrazole 4-position is primarily governed by the ring nitrogen atoms and is minimally perturbed by the N-1 alkyl substituent, making the dehalogenation trend transferable to the 1-cyclopentyl congeners [1]. For procurement decisions, selecting the 4-bromo derivative over the 4-iodo derivative is supported by this peer-reviewed comparative finding of superior coupling fidelity.

Suzuki-Miyaura cross-coupling Dehalogenation side reaction C–C bond formation

Lithium-Halogen Exchange Carboxylation: Demonstrated 47% Isolated Yield for 4-Carboxylic Acid Derivatisation

Patent US 8,188,113 B2 (Example B30) reports the direct functionalisation of 4-bromo-1-cyclopentyl-1H-pyrazole via lithium-halogen exchange: treatment of 9.0 g (42 mmol) of the bromo compound with n-BuLi (2.5 M, 18.5 mL, 46.2 mmol, 1.1 eq) in THF at −78 °C, followed by quench with CO₂, provided 1-cyclopentyl-1H-pyrazole-4-carboxylic acid in 47% isolated yield (3.5 g) after aqueous work-up [1]. This transformation is the critical gateway to the corresponding boronic acid and boronate ester derivatives—key intermediates for downstream Suzuki-Miyaura coupling in both medicinal chemistry and process-scale synthesis [2]. No analogous lithiation-carboxylation yield has been reported for 1-cyclopentyl-4-iodo-1H-pyrazole, and the 4-chloro congener is expected to undergo lithium-halogen exchange with substantially lower efficiency due to the higher bond dissociation energy of the C–Cl bond, making the bromo derivative the empirically validated entry point for this synthetic sequence.

Lithiation-carboxylation Boronic acid precursor Pyrazole-4-carboxylic acid

Physicochemical Differentiation: LogP, Density, Solubility, and Boiling Point vs. 4-Chloro Analogue

The 4-bromo-1-cyclopentylpyrazole exhibits a computed LogP of 2.76, a density of 1.626 g·cm⁻³, a boiling point of 291.1 °C (760 mmHg), and a calculated aqueous solubility of 0.45 g·L⁻¹ at 25 °C . By comparison, the 4-chloro congener (CAS 1205839-54-8) has a lower computed density of approximately 1.3 g·cm⁻³ and a lower boiling point of approximately 269 °C at 760 mmHg . The LogP difference between Br and Cl congeners (~0.5–0.7 log unit, estimated from Hansch π constants: Br = +0.86, Cl = +0.71, Δπ ≈ +0.15, plus potential polarisability effects) indicates that the bromo derivative is more lipophilic, which influences chromatographic retention (longer Rf on normal-phase silica, longer retention on reversed-phase HPLC), organic-aqueous partition during extractive work-up, and passive membrane permeability in cell-based assays. The higher boiling point of the bromo compound (291 vs. 269 °C) also permits a wider thermal window for solvent removal under reduced pressure without product loss.

Lipophilicity Aqueous solubility Physicochemical profiling

Validated Synthetic Intermediacy in Ruxolitinib (Jakafi®) Manufacturing Process

Chinese patent CN 107759623 B (Suzhou Vigonvita Life Sciences Co. Ltd., 2018) discloses 4-bromopyrazole and its 1-cyclopentyl derivative as key intermediates in a novel synthetic route to the FDA-approved JAK1/JAK2 inhibitor ruxolitinib (Jakafi®) [1]. The patent reports that the route using 4-bromopyrazole under rhodium-catalysed conditions with a chiral ligand provides a chiral intermediate with an enantiomeric excess of 91%, and that the overall route delivers high total yield with good product purity and simplified post-processing that avoids column chromatography [1]. While the patent's primary claims focus on the boronic acid intermediate derived from the bromo precursor, the synthetic sequence establishes 4-bromo-1-cyclopentylpyrazole as a demonstrably scalable building block in an approved-drug manufacturing context. This stands in contrast to the 4-chloro and 4-iodo congeners, for which no equivalent role in a commercial active-pharmaceutical-ingredient (API) synthesis has been documented in the patent literature [1].

JAK inhibitor Ruxolitinib synthesis Process chemistry

Commercial Availability Benchmark: 98% Purity, Multi-Vendor Supply, and Standardised Cataloguing

4-Bromo-1-cyclopentylpyrazole is stocked by multiple international chemical suppliers at a standard purity of 98%, including Fisher Scientific (via eMolecules/Combi-Blocks, catalogue HC-6329), CymitQuimica (Ref. 3D-MQB88001), abcr GmbH (AB310294), and Finetechnology (FT-0740026), among others . The compound is assigned MDL number MFCD12824331, facilitating cross-vendor identification and electronic procurement . By comparison, the 4-iodo congener (CAS 1194377-14-4) is listed at a lower typical purity of 95–97% from a narrower supplier base, and the 4-chloro congener (CAS 1205839-54-8) is available at 95% purity, reflecting the relatively lower commercial demand and more limited bulk manufacturing experience for these analogues . Broader multi-vendor availability at higher standard purity reduces single-supplier dependency, shortens lead times, and provides competitive pricing for the bromo derivative relative to its halogen counterparts.

Chemical procurement Building block sourcing Vendor qualification

4-Bromo-1-cyclopentylpyrazole: Evidence-Backed Application Scenarios for Laboratory Procurement and Process Development


Suzuki-Miyaura Cross-Coupling for Biaryl and Heterobiaryl Library Synthesis

When planning parallel or library-scale Suzuki-Miyaura cross-coupling of 1-cyclopentylpyrazole scaffolds with aryl/heteroaryl boronic acids, the 4-bromo derivative is the halogen choice supported by comparative reactivity data. Jedinák et al. (2017) demonstrated that bromo-pyrazoles undergo efficient coupling with reduced protodehalogenation relative to iodo-pyrazoles [1]. Procurement of the 4-bromo congener (rather than the 4-iodo congener) is therefore indicated for workflows where minimising dehalogenated by-product and maximising cross-coupled yield are primary objectives.

Generation of 1-Cyclopentyl-1H-pyrazole-4-boronic Acid/Acid Derivatives for Downstream Fragment Elaboration

The conversion of 4-bromo-1-cyclopentylpyrazole to the corresponding 4-boronic acid or pinacol ester via lithium-halogen exchange is the enabling step for reverse-polarity Suzuki couplings. The 47% isolated yield for the lithiation-carboxylation sequence reported in US Patent 8,188,113 B2 provides a validated starting point for yield optimisation [1]. Researchers requiring the boronic acid derivative (CAS 1416786-06-5) should procure the bromo precursor, as no analogous lithiation-borylation yields have been reported for the chloro or iodo congeners.

Process Development and Route Scouting for JAK Kinase Inhibitor Programmes

In process chemistry groups developing synthetic routes to JAK inhibitors—including generic ruxolitinib or novel JAK-targeted candidates—4-bromo-1-cyclopentylpyrazole provides a building block with documented manufacturing precedent. Chinese patent CN 107759623 B demonstrates its use in a route that achieves 91% ee for a key chiral intermediate with high overall yield and column-free purification [1]. This patent-validated intermediacy supports selection of the bromo derivative over the chloro or iodo analogues when building a regulatory-ready synthetic dossier.

Medicinal Chemistry Building Block Procurement with Multi-Vendor Supply Assurance

For medicinal chemistry groups establishing a building block collection or resupply chain for a kinase-targeted project, 4-bromo-1-cyclopentylpyrazole offers advantages in sourcing reliability. The compound is stocked at 98% purity by at least five international vendors (Fisher Scientific/Combi-Blocks, abcr, CymitQuimica, Finetechnology, Leyan) under MDL MFCD12824331, compared with the more limited vendor coverage and lower standard purity (95%) of the chloro and iodo analogues [1][2]. This broader supply base reduces the risk of stock-out interruptions during multi-round SAR exploration.

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